molecular formula C13H18O2 B14530526 (1,2-Dimethoxycyclopentyl)benzene CAS No. 62785-38-0

(1,2-Dimethoxycyclopentyl)benzene

Cat. No.: B14530526
CAS No.: 62785-38-0
M. Wt: 206.28 g/mol
InChI Key: GPTWLSDCNRIEEN-UHFFFAOYSA-N
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Description

(1,2-Dimethoxycyclopentyl)benzene is an organic compound that features a benzene ring substituted with a cyclopentyl group bearing two methoxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethoxycyclopentyl)benzene typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment to Benzene Ring: The final step involves attaching the cyclopentyl ring to the benzene ring through a Friedel-Crafts alkylation reaction, using an appropriate catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethoxycyclopentyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them into alcohols.

    Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, or sulfuric acid are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

(1,2-Dimethoxycyclopentyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,2-Dimethoxycyclopentyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The benzene ring provides a stable aromatic framework that can facilitate various biochemical interactions.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Similar in having a methoxy group attached to the benzene ring but lacks the cyclopentyl group.

    Cyclopentylbenzene: Similar in having a cyclopentyl group attached to the benzene ring but lacks the methoxy groups.

    Dimethoxybenzene: Similar in having two methoxy groups attached to the benzene ring but lacks the cyclopentyl group.

Uniqueness: (1,2-Dimethoxycyclopentyl)benzene is unique due to the presence of both the cyclopentyl ring and the methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

62785-38-0

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1,2-dimethoxycyclopentyl)benzene

InChI

InChI=1S/C13H18O2/c1-14-12-9-6-10-13(12,15-2)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

GPTWLSDCNRIEEN-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1(C2=CC=CC=C2)OC

Origin of Product

United States

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